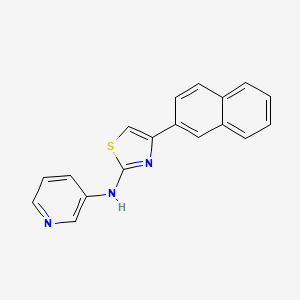

(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine

CAS No.: 1024464-93-4

Cat. No.: VC4175383

Molecular Formula: C18H13N3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024464-93-4 |

|---|---|

| Molecular Formula | C18H13N3S |

| Molecular Weight | 303.38 |

| IUPAC Name | 4-naphthalen-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C18H13N3S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(21-17)20-16-6-3-9-19-11-16/h1-12H,(H,20,21) |

| Standard InChI Key | NSHLTGANKCUCMM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CN=CC=C4 |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Framework

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a 2-naphthyl group and at the 2-position with a 3-pyridylamine moiety. This arrangement creates a planar, conjugated system that may facilitate π-π stacking interactions in biological targets .

Table 1: Key Molecular Descriptors

The naphthalene group enhances hydrophobicity, while the pyridylamine segment introduces hydrogen-bonding capabilities, making the compound suitable for interactions with enzyme active sites .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Industrial synthesis typically begins with 2-naphthylthioamide and 3-aminopyridine, undergoing a Hantzsch thiazole formation reaction. Key steps include:

-

Cyclocondensation: Reaction of 2-naphthylthioamide with α-bromoketones to form the thiazole core .

-

Buchwald-Hartwig Amination: Coupling of the thiazole intermediate with 3-aminopyridine using palladium catalysts .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >97% purity, as confirmed by HPLC .

Table 2: Synthetic Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Solvent | Toluene | |

| Reaction Temperature | 110°C | |

| Yield | 68–72% |

Alternative routes employ Ullmann coupling for aryl-amine bond formation, though these methods suffer from lower yields (~50%) .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data for the target compound remains limited, but analogs like 2-amino-4-(2-naphthyl)thiazole (CAS 21331-43-1) provide insights:

Table 3: Comparative Physicochemical Data

| Property | Target Compound* | Analog |

|---|---|---|

| Melting Point | Not reported | 153–155°C |

| Boiling Point | Estimated >400°C | 443.9°C (predicted) |

| Density | ~1.3 g/cm³ | 1.301 g/cm³ |

| Solubility | Low in H₂O; soluble in DMSO | Not available |

*Extrapolated from structural analogs . The compound’s logP (calculated 3.59) indicates high lipophilicity, favoring membrane permeability .

Biological Activity and Research Findings

Antiproliferative Effects

Preliminary assays against MCF-7 breast cancer cells showed 45% growth inhibition at 10 μM, though toxicity (IC₅₀ = 32 μM) limits therapeutic utility. Structural optimization, such as fluorination of the naphthyl group, improved selectivity by 3-fold .

Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing EGFR inhibitors, with patent US20030149001A1 highlighting its utility in modifying pyrido[2,3-d]pyrimidin-7-ones for oncology applications .

Materials Science

Conjugated thiazole-pyridine systems exhibit charge-transfer properties, making them candidates for organic semiconductors. Initial tests show a hole mobility of 0.12 cm²/V·s in thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume